molecular formula C27H30BrN3O2 B11680074 methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate

methyl {6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate

Katalognummer: B11680074
Molekulargewicht: 508.4 g/mol
InChI-Schlüssel: JEWBHOYZNPPTKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, a diethylamino group, and a phenyl group, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the bromine atom can be achieved through bromination reactions using reagents like bromine or N-bromosuccinimide. The diethylamino group is usually introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of new compounds with different substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Quinazoline derivatives are known for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance the compound’s ability to interact with biological membranes, while the bromine atom could play a role in binding to target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    METHYL 2-{6-CHLORO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE: Similar structure but with a chlorine atom instead of bromine.

    METHYL 2-{6-FLUORO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in METHYL 2-{6-BROMO-2-[4-(DIETHYLAMINO)PHENYL]-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}ACETATE may confer unique reactivity and biological activity compared to its chlorine and fluorine analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Eigenschaften

Molekularformel

C27H30BrN3O2

Molekulargewicht

508.4 g/mol

IUPAC-Name

methyl 2-[6-bromo-2-[4-(diethylamino)phenyl]-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C27H30BrN3O2/c1-4-30(5-2)22-14-11-20(12-15-22)27-29-24-16-13-21(28)17-23(24)26(19-9-7-6-8-10-19)31(27)18-25(32)33-3/h6-17,26-27,29H,4-5,18H2,1-3H3

InChI-Schlüssel

JEWBHOYZNPPTKZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Br)C(N2CC(=O)OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.